5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
Overview
Description
5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a phenylethynyl group and a sulfamoylphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated furan derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Sulfamoylphenyl Ethyl Group: The sulfamoylphenyl ethyl group can be attached through a nucleophilic substitution reaction, where a suitable sulfamoylphenyl ethyl halide reacts with the furan derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling and the nucleophilic substitution steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The phenylethynyl group may play a role in binding to hydrophobic pockets, while the sulfamoylphenyl ethyl group may interact with polar or charged regions of the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Phenylethynyl-2’-deoxyuridine: This compound is similar in structure but lacks the sulfamoylphenyl ethyl group.
5-Arylethynyl-2’-deoxyuridines: These compounds contain various aryl groups attached to the ethynyl moiety.
Uniqueness
5-(phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is unique due to the presence of both the phenylethynyl and sulfamoylphenyl ethyl groups, which provide a combination of hydrophobic and polar interactions that can be exploited in various applications .
Properties
IUPAC Name |
5-(2-phenylethynyl)-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c22-28(25,26)19-11-7-17(8-12-19)14-15-23-21(24)20-13-10-18(27-20)9-6-16-4-2-1-3-5-16/h1-5,7-8,10-13H,14-15H2,(H,23,24)(H2,22,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRHZGXJQOUAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.